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Introduction
Biotin-PEG8-azide is a versatile reagent designed for the efficient and specific biotinylation of

nucleic acids through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone

of click chemistry.[1][2] This reagent features a biotin moiety for strong and specific binding to

streptavidin, a terminal azide group for covalent ligation to alkyne-modified nucleic acids, and

an eight-unit polyethylene glycol (PEG8) spacer. The hydrophilic PEG8 spacer enhances the

aqueous solubility of the reagent and the resulting labeled nucleic acid, while also minimizing

steric hindrance between the biotin and the nucleic acid, thereby ensuring efficient interaction

with streptavidin.[3]

These application notes provide detailed protocols for the labeling of DNA and RNA with

Biotin-PEG8-azide and subsequent downstream applications, including purification and

analysis of nucleic acid-protein interactions.

Data Presentation
The efficiency of nucleic acid labeling with Biotin-PEG8-azide is consistently high due to the

robust nature of click chemistry.[4] While exact efficiencies can vary based on the specific

nucleic acid sequence, its purity, and the reaction conditions, the following tables provide

representative data for typical labeling reactions.
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Table 1: Representative Labeling Efficiency of Alkyne-Modified DNA with Biotin-PEG8-azide

DNA Type Length (bases)
Labeling
Method

Labeling
Efficiency (%)

Analytical
Method

Single-stranded

DNA (ssDNA)
25 Click Chemistry > 95%

Mass

Spectrometry

Double-stranded

DNA (dsDNA)
200 Click Chemistry > 90% Gel Shift Assay

PCR Product 500 Click Chemistry > 85% HPLC

Table 2: Representative Labeling Efficiency of Alkyne-Modified RNA with Biotin-PEG8-azide

RNA Type
Length
(nucleotides)

Labeling
Method

Labeling
Efficiency (%)

Analytical
Method

Synthetic RNA

Oligonucleotide
30 Click Chemistry > 95%

Mass

Spectrometry

In vitro

Transcribed RNA
150 Click Chemistry > 80% Gel Shift Assay

Experimental Protocols
Protocol 1: Labeling of Alkyne-Modified
Oligonucleotides with Biotin-PEG8-azide via Click
Chemistry
This protocol describes the general procedure for labeling alkyne-modified DNA or RNA

oligonucleotides.[5]

Materials:

Alkyne-modified DNA or RNA oligonucleotide

Biotin-PEG8-azide
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Copper(II) sulfate (CuSO4)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

Sodium ascorbate

Nuclease-free water

DMSO (optional, for dissolving reagents)

Purification supplies (e.g., ethanol, sodium acetate, spin columns, or HPLC system)

Procedure:

Prepare Stock Solutions:

Alkyne-Oligonucleotide: Dissolve the alkyne-modified oligonucleotide in nuclease-free

water to a final concentration of 100 µM.

Biotin-PEG8-azide: Dissolve Biotin-PEG8-azide in nuclease-free water or DMSO to a

final concentration of 10 mM.

CuSO4: Prepare a 50 mM stock solution in nuclease-free water.

THPTA: Prepare a 250 mM stock solution in nuclease-free water.

Sodium Ascorbate: Freshly prepare a 500 mM stock solution in nuclease-free water.

Click Reaction Assembly:

In a microcentrifuge tube, combine the following reagents in the order listed:

Nuclease-free water to a final volume of 100 µL

10 µL of 1 M Tris-HCl, pH 7.5

10 µL of 100 µM Alkyne-Oligonucleotide (1 µM final concentration)

5 µL of 10 mM Biotin-PEG8-azide (0.5 mM final concentration)
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Vortex briefly to mix.

Initiate the Reaction:

Prepare the catalyst premix by combining 1 µL of 50 mM CuSO4 and 5 µL of 250 mM

THPTA. Vortex to mix.

Add 6 µL of the catalyst premix to the reaction tube.

Add 2 µL of freshly prepared 500 mM sodium ascorbate to initiate the reaction.

Vortex the reaction mixture thoroughly.

Incubation:

Incubate the reaction at room temperature for 1-2 hours. For longer or more complex

oligonucleotides, the incubation time can be extended to 4 hours or overnight.

Purification of the Biotinylated Oligonucleotide:

The biotinylated oligonucleotide can be purified from unreacted Biotin-PEG8-azide and

catalyst components using several methods:

Ethanol Precipitation: Add 3 volumes of ice-cold ethanol and 1/10 volume of 3 M sodium

acetate (pH 5.2). Incubate at -20°C for at least 1 hour, then centrifuge to pellet the

nucleic acid. Wash the pellet with 70% ethanol.

Spin Column Purification: Use a commercially available nucleic acid purification spin

column according to the manufacturer's instructions.

HPLC Purification: For high-purity applications, reverse-phase HPLC can be used to

separate the labeled oligonucleotide from unlabeled starting material and excess

reagents.

Quantification and Storage:

Determine the concentration of the purified biotinylated oligonucleotide using UV-Vis

spectrophotometry (A260).
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The labeling efficiency can be assessed by mass spectrometry or by a gel shift assay with

streptavidin.

Store the labeled oligonucleotide at -20°C.
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Caption: Experimental workflow for nucleic acid labeling and downstream applications.

Protocol 2: Pull-Down Assay Using Biotinylated DNA
Probe to Isolate DNA-Binding Proteins
This protocol describes the use of a biotinylated DNA probe to isolate specific DNA-binding

proteins from a cell lysate.

Materials:

Biotinylated DNA probe (from Protocol 1)

Streptavidin-coated magnetic beads
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Cell lysate containing target DNA-binding protein

Binding buffer (e.g., 20 mM HEPES pH 7.9, 100 mM KCl, 1 mM DTT, 10% glycerol)

Wash buffer (Binding buffer with 150-300 mM KCl)

Elution buffer (Binding buffer with 1 M KCl or a specific elution agent)

Magnetic rack

Protein analysis reagents (e.g., SDS-PAGE gels, Western blot reagents)

Procedure:

Prepare Streptavidin Beads:

Resuspend the streptavidin magnetic beads and transfer the desired amount to a new

tube.

Place the tube on a magnetic rack to capture the beads and remove the storage buffer.

Wash the beads twice with binding buffer.

Immobilize the Biotinylated DNA Probe:

Resuspend the washed beads in binding buffer.

Add the biotinylated DNA probe to the beads and incubate for 30 minutes at room

temperature with gentle rotation.

Place the tube on the magnetic rack and remove the supernatant.

Wash the beads three times with binding buffer to remove any unbound probe.

Protein Binding:

Add the cell lysate to the beads with the immobilized DNA probe.

Incubate for 1-2 hours at 4°C with gentle rotation.
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Washing:

Place the tube on the magnetic rack and discard the supernatant.

Wash the beads three to five times with wash buffer to remove non-specifically bound

proteins.

Elution:

Add elution buffer to the beads and incubate for 15-30 minutes at room temperature with

gentle agitation.

Place the tube on the magnetic rack and collect the supernatant containing the eluted

proteins.

Analysis:

Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.
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Caption: Workflow for a pull-down assay using a biotinylated DNA probe.

Protocol 3: Electrophoretic Mobility Shift Assay (EMSA)
with a Biotinylated RNA Probe
This protocol outlines the use of a biotinylated RNA probe to study RNA-protein interactions.

Materials:
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Biotinylated RNA probe (from Protocol 1)

Purified protein or cell extract

EMSA binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 5% glycerol)

Non-denaturing polyacrylamide gel

TBE buffer

Nylon membrane

Streptavidin-HRP conjugate

Chemiluminescent substrate

Procedure:

Binding Reaction:

In a microcentrifuge tube, combine the following:

EMSA binding buffer

Purified protein or cell extract

Non-specific competitor DNA (e.g., poly(dI-dC)) to reduce non-specific binding

Incubate on ice for 10 minutes.

Add the biotinylated RNA probe and incubate for an additional 20-30 minutes at room

temperature.

Electrophoresis:

Load the binding reactions onto a non-denaturing polyacrylamide gel.

Run the gel in TBE buffer at a constant voltage at 4°C until the loading dye has migrated

an appropriate distance.
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Transfer:

Transfer the RNA-protein complexes from the gel to a positively charged nylon membrane

using a semi-dry or wet transfer apparatus.

Detection:

Crosslink the RNA to the membrane using a UV crosslinker.

Block the membrane with a suitable blocking buffer.

Incubate the membrane with a streptavidin-HRP conjugate.

Wash the membrane to remove unbound conjugate.

Add a chemiluminescent substrate and visualize the bands using an imaging system. A

shifted band indicates the formation of an RNA-protein complex.
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Caption: Logical flow of an Electrophoretic Mobility Shift Assay (EMSA).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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